molecular formula C13H8BrN3O2 B4321087 N-(2,1,3-benzoxadiazol-4-yl)-3-bromobenzamide

N-(2,1,3-benzoxadiazol-4-yl)-3-bromobenzamide

Cat. No.: B4321087
M. Wt: 318.12 g/mol
InChI Key: SPNPZNPPZDMGQG-UHFFFAOYSA-N
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Description

N-(2,1,3-benzoxadiazol-4-yl)-3-bromobenzamide is a chemical compound with the molecular formula C13H8BrN3O2 It is known for its unique structure, which includes a benzoxadiazole ring and a bromobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-3-bromobenzamide typically involves the reaction of 2,1,3-benzoxadiazole with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzoxadiazol-4-yl)-3-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-2,1,3-benzoxadiazol-4-yl-3-aminobenzamide derivatives, while oxidation reactions can produce nitro derivatives of the benzoxadiazole ring .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-3-bromobenzamide involves its interaction with specific molecular targets. The compound’s benzoxadiazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to effects such as apoptosis in cancer cells . The bromobenzamide group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-2,1,3-benzoxadiazol-4-yl-3-aminobenzamide
  • N-2,1,3-benzoxadiazol-4-yl-3-methylbenzamide
  • N-2,1,3-benzoxadiazol-4-yl-3-chlorobenzamide

Uniqueness

N-(2,1,3-benzoxadiazol-4-yl)-3-bromobenzamide stands out due to its unique combination of a benzoxadiazole ring and a bromobenzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its fluorescent properties and ability to inhibit specific enzymes further enhance its utility in scientific studies .

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2/c14-9-4-1-3-8(7-9)13(18)15-10-5-2-6-11-12(10)17-19-16-11/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNPZNPPZDMGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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